(+)-Glaucine

Description

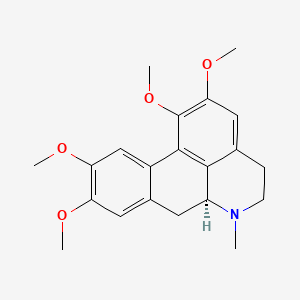

Structure

3D Structure

Properties

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIUYOSRDWYQF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031100 | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-81-0 | |

| Record name | (+)-Glaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine, d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLAUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aporphine Alkaloid (+)-Glaucine: A Comprehensive Technical Guide to its Natural Sources and Plant Origins

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and extraction methodologies for the aporphine alkaloid (+)-Glaucine. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to serve as a foundational resource for further investigation and application of this pharmacologically significant compound.

Introduction

This compound is a well-studied aporphine alkaloid recognized for its bronchodilator, anti-inflammatory, and antitussive properties.[1] Its mechanism of action is primarily attributed to its activity as a phosphodiesterase-4 (PDE4) inhibitor and a calcium channel blocker.[1][2] These therapeutic actions have led to its clinical use as a cough suppressant in several countries.[3] This guide delves into the botanical origins of this compound, providing quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and visual representations of its biosynthetic and signaling pathways.

Natural Sources and Plant Origins

This compound is predominantly found in plant species belonging to the Papaveraceae (Poppy) family, with notable concentrations in the genus Glaucium. It is also present in species from the Magnoliaceae and Euphorbiaceae families.

Papaveraceae Family

The primary source of this compound is the Glaucium genus, commonly known as horned poppies.

-

Glaucium flavum (Yellow Horned Poppy): This is the most well-documented source of this compound.[1] The alkaloid is distributed throughout the plant, with the aerial parts being particularly rich in this compound. In contrast, the roots contain a higher concentration of the alkaloid protopine. The total alkaloid content in the capsules of Glaucium flavum has been reported to be as high as 1.15%.

-

Glaucium oxylobum : This species is also a known source of glaucine.

-

Glaucium corniculatum : Studies have indicated that certain varieties of this species, such as G. corniculatum var. corniculatum and G. corniculatum var. flaviflorum, can contain higher concentrations of glaucine than G. flavum.

-

Glaucium vitellinum : This species has been shown to contain glaucine, although it is considered a minor alkaloid in this particular plant.

-

Corydalis yanhusuo : This traditional Chinese medicinal herb is another member of the Papaveraceae family that contains glaucine.

Magnoliaceae Family

-

Liriodendron tulipifera (Tulip Tree): this compound has been isolated from the stems of the American tulip tree. While present, quantitative data on the concentration of glaucine in this species is not as extensively documented as in Glaucium species.

Euphorbiaceae Family

-

Croton lechleri (Dragon's Blood): While the well-known red latex of this tree is not a source, the leaves of Croton lechleri have been found to contain glaucine.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and developmental stage. The following table summarizes available quantitative data.

| Plant Species | Family | Plant Part | This compound Content (% of dry weight) | Reference(s) |

| Glaucium flavum | Papaveraceae | Aerial Parts | Major alkaloid | |

| Glaucium flavum | Papaveraceae | Capsules | Total Alkaloids: 1.15% | |

| Glaucium flavum | Papaveraceae | Roots | Minor alkaloid (Protopine is major) | |

| Glaucium corniculatum | Papaveraceae | Leaves | Higher than G. flavum | |

| Glaucium vitellinum | Papaveraceae | Not Specified | Minor alkaloid |

Experimental Protocols

Extraction and Isolation of this compound from Glaucium flavum

The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of aporphine alkaloids.

4.1.1. Materials and Equipment

-

Dried and powdered aerial parts of Glaucium flavum

-

Methanol

-

1% Aqueous phosphoric acid solution

-

Ammonia solution

-

Dichloromethane

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Chromatography columns (Silica gel)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent for alkaloid visualization

4.1.2. Extraction Procedure

-

Macerate the dried, powdered plant material in a mixture of ethanol and 1% aqueous phosphoric acid solution. This acidic extraction favors the formation of glaucine phosphate, which is soluble in the hydroalcoholic solution and reduces the co-extraction of phenolic alkaloids.

-

Alternatively, perform a methanolic extraction by percolating the powdered plant material with methanol.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.3. Purification

-

Acid-base partitioning: Dissolve the crude extract in a dilute acid solution (e.g., 1% phosphoric acid) and wash with a non-polar solvent like dichloromethane to remove neutral and weakly basic compounds.

-

Basify the aqueous layer with an ammonia solution to a pH of approximately 9-10.

-

Extract the liberated free-base alkaloids with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.

-

Further purification can be achieved using column chromatography on silica gel, eluting with a solvent system such as a gradient of chloroform and methanol.

-

Monitor the fractions by TLC, visualizing with Dragendorff's reagent, to isolate the fractions containing this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for the quantitative analysis of this compound.

4.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 280 nm and 312 nm.

-

Standard: A certified reference standard of this compound is required for calibration.

4.2.2. Sample Preparation

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Extract the plant material as described in the extraction protocol and dissolve a known amount of the final extract in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

4.2.3. Analysis

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample extract.

-

Identify the glaucine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of glaucine in the sample using the calibration curve.

Visualizing Key Pathways

Biosynthesis of Aporphine Alkaloids

This compound, as an aporphine alkaloid, is biosynthetically derived from the amino acid tyrosine via the benzylisoquinoline alkaloid pathway. A key intermediate in this pathway is (S)-reticuline, which undergoes oxidative coupling to form the characteristic aporphine core.

Simplified Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

Mechanism of Action: Simplified Signaling Pathway

This compound exerts its bronchodilatory effects through a dual mechanism involving the inhibition of phosphodiesterase-4 (PDE4) and the blockage of L-type calcium channels. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a decrease in intracellular calcium, respectively, both of which promote smooth muscle relaxation.

Conclusion

This compound is a pharmacologically important aporphine alkaloid with well-defined natural sources, primarily within the Glaucium genus of the Papaveraceae family. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemistry and analytical techniques. The biosynthetic pathway is understood to proceed through the benzylisoquinoline alkaloid pathway, and its mechanism of action provides a clear basis for its therapeutic effects. This guide serves as a comprehensive resource for researchers and professionals, providing the necessary foundational knowledge for future research and development involving this compound.

References

The Discovery and Isolation of (+)-Glaucine from Glaucium flavum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Glaucine is a prominent aporphine alkaloid first isolated from the yellow horned poppy, Glaucium flavum Crantz (Papaveraceae). This comprehensive technical guide details the discovery, isolation, and quantification of this compound, providing in-depth experimental protocols and quantitative data to support research and development endeavors. This compound has garnered significant interest for its pharmacological activities, including its traditional use as an antitussive, with further research exploring its potential as a bronchodilator, anti-inflammatory, and anticancer agent.[1][2] Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and modulation of dopamine receptors and NF-κB signaling pathways.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₄ | [3] |

| Molecular Weight | 355.43 g/mol | |

| Melting Point | 120 °C | |

| Optical Rotation | [α]D²⁰ +115° (c = 3 in alcohol) | |

| Appearance | Orthorhombic plates or prisms | |

| IUPAC Name | (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Glaucium flavum typically involves an initial extraction of total alkaloids followed by purification steps to separate this compound from other constituents. The following protocols are a synthesis of established methodologies.

Plant Material Collection and Preparation

Aerial parts of Glaucium flavum are collected, preferably during the flowering season, for optimal alkaloid content. The plant material is then air-dried in a shaded, well-ventilated area to prevent degradation of the alkaloids. Once dried, the material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Total Alkaloids

Two primary methods are commonly employed for the initial extraction of total alkaloids from the prepared plant material:

Method A: Maceration with Acidified Ethanol

-

Macerate the powdered plant material in 95% ethanol containing 1% phosphoric acid. The acidic conditions facilitate the extraction of alkaloids as their soluble salts.

-

After a defined period (e.g., 24-48 hours) with occasional agitation, filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the ethanol, yielding an aqueous acidic extract.

Method B: Soxhlet Extraction with Methanol

-

Place the powdered plant material in a cellulose thimble and extract with methanol using a Soxhlet apparatus for a sufficient duration (e.g., 8-12 hours) to ensure exhaustive extraction.

-

Evaporate the methanolic extract to dryness under reduced pressure.

-

Redissolve the residue in a 2% hydrochloric acid solution.

Acid-Base Liquid-Liquid Partitioning for Alkaloid Fractionation

This crucial step separates the alkaloids from non-alkaloidal compounds:

-

Take the acidic aqueous extract obtained from either Method A or B and wash it with a non-polar organic solvent like petroleum ether or n-hexane to remove fats and chlorophyll. Discard the organic layer.

-

Adjust the pH of the aqueous phase to alkaline (pH 9-10) using a base such as ammonium hydroxide. This converts the alkaloid salts into their free base form, which are soluble in organic solvents.

-

Extract the alkaline aqueous solution multiple times with a chlorinated solvent such as dichloromethane or chloroform.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.

Purification of this compound using Column Chromatography

The crude alkaloid mixture is then subjected to chromatographic separation to isolate this compound:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform or a mixture of chloroform and hexane).

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, typically by gradually adding methanol to the chloroform. For example, starting with 100% chloroform and gradually increasing the methanol concentration to 10-20%.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent such as Dragendorff's reagent.

-

Combine the fractions containing pure this compound, identified by comparison with a standard, and evaporate the solvent to yield the isolated compound.

Final Purification by Recrystallization

For obtaining high-purity this compound, recrystallization can be performed:

-

Dissolve the isolated this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone).

-

Allow the solution to cool slowly, promoting the formation of crystals.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data

The content of this compound and other alkaloids can vary depending on the geographical origin of the plant, the time of collection, and the plant part used.

| Plant Part | Alkaloid | Content (% of dry weight) | Reference |

| Aerial Parts | This compound | Main alkaloid | |

| Roots | Protopine | 0.84% | |

| Roots | Bocconoline | 0.07% | |

| Aerial Parts | Protopine | 0.08% |

Spectroscopic Data for this compound

The structure of this compound is confirmed using various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Characteristic signals for four methoxy groups, an N-methyl group, and aromatic and aliphatic protons. |

| ¹³C NMR | Resonances corresponding to 21 carbon atoms, including methoxy carbons, aromatic carbons, and aliphatic carbons of the aporphine core. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₂₁H₂₅NO₄. |

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling Pathways of this compound

Caption: Overview of the primary signaling pathways modulated by this compound.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Glaucium flavum. The detailed experimental protocols offer a solid foundation for researchers to extract and purify this pharmacologically significant alkaloid. The quantitative data and spectroscopic information serve as valuable benchmarks for characterization and quality control. Furthermore, the elucidation of its multifaceted signaling pathways underscores the therapeutic potential of this compound and provides a rationale for its continued investigation in drug discovery and development. The methodologies and data presented herein are intended to facilitate further research into this promising natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Glaucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Glaucine is a prominent aporphine alkaloid naturally occurring in various plant species, most notably the yellow horn poppy (Glaucium flavum).[1] It is the dextrorotatory enantiomer of glaucine and is recognized for its diverse pharmacological activities, including antitussive, bronchodilator, anti-inflammatory, and neuroleptic effects.[1] Its therapeutic potential is attributed to its action as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Chemical Structure and Properties

This compound possesses a tetracyclic dibenzo[de,g]quinoline core, characteristic of aporphine alkaloids. The structure features four methoxy groups and a methyl group attached to the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | PubChem |

| Synonyms | (S)-(+)-Glaucine, d-Glaucine, Boldine dimethyl ether, Glauvent | PubChem |

| CAS Number | 475-81-0 | PubChem |

| Molecular Formula | C₂₁H₂₅NO₄ | PubChem |

| Molecular Weight | 355.43 g/mol | PubChem |

| Melting Point | 120 °C | - |

| Optical Rotation | [α]D²⁰ +115° (c = 3 in ethanol) | - |

Stereochemistry

The stereochemistry of glaucine is a critical aspect of its biological activity. The naturally occurring and more studied form is the dextrorotatory (+)-enantiomer.

-

Absolute Configuration: The absolute configuration of the chiral center at position 6a is designated as (S) according to the Cahn-Ingold-Prelog priority rules. This is reflected in its full IUPAC name: (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[2]

-

Conformation: Spectroscopic studies, including 1H and 13C NMR, have shown that in solution, the B-ring of this compound predominantly adopts an M-conformation.[2] The N-methyl group is primarily found in an equatorial position.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the four methoxy groups, the N-methyl group, aromatic protons, and the aliphatic protons of the tetracyclic system. Detailed assignments have been made using 2D NMR techniques like COSY and HETCOR. A comprehensive list of chemical shifts and coupling constants is available in specialized literature. | |

| ¹³C NMR | The carbon NMR spectrum shows 21 distinct signals corresponding to the carbon skeleton of glaucine. The chemical shifts of the methoxy carbons, aromatic carbons, and aliphatic carbons have been fully assigned. | |

| Mass Spectrometry | Electrospray ionization (ESI) mass spectrometry typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 356. Fragmentation patterns often involve the loss of methyl groups and retro-Diels-Alder reactions. | PubChem |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups. | - |

Experimental Protocols

The following are representative protocols for the isolation, synthesis, and analysis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Isolation of this compound from Glaucium flavum

This protocol is based on established alkaloid extraction and purification methods.

-

Extraction:

-

Air-dried and powdered aerial parts of Glaucium flavum are subjected to Soxhlet extraction with methanol for several hours.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Extraction:

-

The residue is dissolved in a 2% hydrochloric acid solution and filtered.

-

The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove neutral and weakly basic impurities.

-

The aqueous layer is then basified to a pH of approximately 8-9 with ammonium hydroxide.

-

The basic solution is extracted multiple times with dichloromethane or chloroform to extract the alkaloids.

-

-

Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

-

The crude alkaloid mixture is purified by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing pure this compound are combined and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

-

Protocol 2: Chemoenzymatic Synthesis of (S)-(+)-Glaucine

This protocol is a simplified representation of modern synthetic strategies that combine enzymatic and chemical steps for stereoselective synthesis.

-

Enzymatic Stereoselective Reduction:

-

A suitable prochiral precursor, such as a 1-benzyl-3,4-dihydroisoquinoline derivative, is subjected to asymmetric reduction using an engineered imine reductase (IRED) to establish the (S)-stereocenter at C-1.

-

-

N-Methylation:

-

The resulting secondary amine is N-methylated using a suitable methylating agent (e.g., formaldehyde and sodium borohydride or an enzymatic approach with an N-methyltransferase).

-

-

Intramolecular Aryl-Aryl Coupling:

-

The N-methylated tetrahydroisoquinoline undergoes an intramolecular aryl-aryl coupling reaction to form the aporphine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling or photoinduced reactions.

-

-

Final Modifications and Purification:

-

Any necessary deprotection or functional group modifications are performed.

-

The final product, (S)-(+)-Glaucine, is purified using chromatographic techniques.

-

Protocol 3: HPLC Quantification of this compound

This protocol outlines a validated method for the quantitative analysis of glaucine in plant extracts.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 280-310 nm.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Sample and Standard Preparation:

-

Standard Solutions: Prepare a stock solution of this compound standard in methanol or a suitable solvent and perform serial dilutions to create calibration standards.

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). The extract may require filtration and dilution before injection.

-

-

Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions and determine the peak area of glaucine.

-

Quantify the amount of glaucine in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through multiple mechanisms. Two key pathways are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.

Caption: Signaling pathway of this compound in smooth muscle.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and purification of this compound from its natural source.

References

Biosynthesis of (+)-Glaucine in Papaveraceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-Glaucine, a bioactive aporphine alkaloid found in plants of the Papaveraceae family. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, with a focus on quantitative data and experimental methodologies to support further research and drug development efforts.

Introduction

This compound is an aporphine alkaloid recognized for its antitussive, anti-inflammatory, and potential anticancer properties.[1][2] Its biosynthesis in Papaveraceae, particularly in genera like Glaucium, originates from the shikimate pathway, utilizing L-tyrosine as the primary precursor. The pathway proceeds through the central intermediate (S)-reticuline, which undergoes a series of enzymatic transformations, including intramolecular oxidative coupling and subsequent methylations, to yield the final product. Understanding this intricate biosynthetic network is crucial for metabolic engineering strategies aimed at enhancing glaucine production in both plant and microbial systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into two major stages: the formation of the central precursor (S)-reticuline from L-tyrosine, and the subsequent conversion of (S)-reticuline to this compound.

Formation of (S)-Reticuline from L-Tyrosine

The initial steps of benzylisoquinoline alkaloid (BIA) biosynthesis, leading to the formation of (S)-reticuline, are well-established and involve several key enzymes.[3][4]

-

Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), the two building blocks of the isoquinoline skeleton.

-

Norcoclaurine Synthase (NCS): Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[5]

-

Hydroxylation and Methylations: A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively, convert (S)-norcoclaurine to (S)-reticuline. This involves the sequential activities of norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (CYP80B1), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

Conversion of (S)-Reticuline to this compound

The conversion of the branchpoint intermediate (S)-reticuline to this compound involves an intramolecular C-C bond formation to create the characteristic aporphine ring system, followed by a series of O-methylation steps.

-

(S)-Reticuline to (S)-Corytuberine: The key step in the formation of the aporphine backbone is the intramolecular oxidative coupling of (S)-reticuline, catalyzed by corytuberine synthase , a cytochrome P450 enzyme (CYP80G2). This reaction forms (S)-corytuberine.

-

O-Methylation Steps: Following the formation of the aporphine core, a series of O-methylation reactions occur to yield this compound. While the exact order of these methylations can vary between plant species, a plausible pathway involves the following steps catalyzed by specific O-methyltransferases:

-

(S)-Corytuberine to (S)-Boldine: The 9-O-methylation of (S)-corytuberine is catalyzed by a specific O-methyltransferase to produce (S)-boldine.

-

(S)-Boldine to this compound: The final step is the 2-O-methylation of (S)-boldine, yielding this compound.

-

The diagram below illustrates the proposed biosynthetic pathway from (S)-Reticuline to this compound.

Quantitative Data

The following table summarizes the available kinetic parameters for key enzymes involved in the biosynthesis of this compound and its precursors. Data for some enzymes in the direct glaucine pathway are limited, and thus, data from homologous enzymes in related pathways are included for reference.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Organism | Reference |

| Norcoclaurine Synthase (NCS) | Dopamine | - | - | - | Thalictrum flavum | |

| 4-HPAA | 335 | - | - | Thalictrum flavum | ||

| Norcoclaurine 6-O-methyltransferase (6OMT) | (R,S)-Norcoclaurine | - | - | 0.0074 | Papaver somniferum | |

| Reticuline 7-O-methyltransferase | (S)-Reticuline | - | - | 0.0045 | Papaver somniferum | |

| GFLOMT1 | Reticuline | 18.7 ± 2.1 | 0.04 ± 0.001 | 0.0021 | Glaucium flavum | |

| GFLOMT6 | Reticuline | 25.4 ± 3.5 | 0.05 ± 0.002 | 0.0020 | Glaucium flavum |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of a plant OMT in E. coli and its subsequent purification.

Workflow Diagram:

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., Glaucium flavum roots).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length OMT coding sequence using gene-specific primers with appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., pET-28a) containing a His-tag.

-

Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture at a lower temperature (e.g., 18°C) for 16-20 hours.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

Assess protein purity by SDS-PAGE.

-

O-Methyltransferase Enzyme Assay

This protocol outlines a general method for determining the activity of a purified OMT.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Potassium Phosphate buffer (pH 7.5)

-

100 µM S-adenosyl-L-methionine (SAM)

-

50 µM alkaloid substrate (e.g., (S)-corytuberine or (S)-boldine)

-

1-5 µg of purified OMT enzyme

-

Total volume: 50 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS to quantify the methylated product.

-

HPLC-UV Method for Glaucine Quantification

This protocol provides a starting point for the separation and quantification of glaucine.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve plant extracts or enzyme assay samples in the initial mobile phase composition.

-

Filter samples through a 0.22 µm syringe filter before injection.

-

-

Quantification:

-

Generate a standard curve using a certified reference standard of this compound.

-

Quantify glaucine in samples by comparing peak areas to the standard curve.

-

LC-MS/MS Analysis of Glaucine and its Precursors

This protocol outlines a general approach for the sensitive and specific detection of glaucine and its biosynthetic intermediates.

Methodology:

-

Liquid Chromatography:

-

Utilize a similar C18 column and mobile phase system as described for the HPLC-UV method.

-

Optimize the gradient for the separation of all target analytes (reticuline, corytuberine, boldine, glaucine).

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

(S)-Reticuline: m/z 330.2 → 192.1

-

(S)-Corytuberine: m/z 328.2 → 297.1

-

(S)-Boldine: m/z 328.2 → 282.1

-

This compound: m/z 356.2 → 340.1

-

-

Optimize collision energies for each transition to maximize signal intensity.

-

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical workflow for the functional characterization of a candidate biosynthetic gene.

Conclusion

The biosynthesis of this compound in Papaveraceae is a complex process involving a series of highly specific enzymatic reactions. While the general pathway has been outlined, further research is needed to fully elucidate the precise sequence of events, particularly the O-methylation steps, and to characterize the kinetics of all the involved enzymes. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to understand and engineer the production of this valuable alkaloid. Future work focusing on the identification and characterization of the missing enzymes in the pathway will be critical for the successful implementation of metabolic engineering strategies for enhanced this compound production.

References

- 1. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (+)-Glaucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Glaucine is a naturally occurring aporphine alkaloid predominantly isolated from the plant Glaucium flavum (yellow horn poppy).[1] It has a history of use in several Eastern European countries as a non-opioid antitussive agent.[1][2] Beyond its effects on cough, this compound exhibits a complex pharmacological profile, including bronchodilator, anti-inflammatory, and cardiovascular activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its molecular targets, functional effects, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Activities

This compound's diverse physiological effects stem from its interactions with multiple molecular targets. The primary activities that have been extensively investigated include phosphodiesterase 4 (PDE4) inhibition, calcium channel blockade, and modulation of various neurotransmitter receptors.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound with its principal molecular targets.

Table 1: Enzyme and Receptor Binding Affinities of this compound

| Target | Ligand/Assay | Tissue/System | Ki (μM) | IC50 (μM) | Reference(s) |

| Phosphodiesterase 4 (PDE4) | [3H]-Rolipram Displacement | Rat Brain Cortex Membranes | ~100 | [3] | |

| Phosphodiesterase 4 (PDE4) | Enzyme Activity Assay | Human Bronchus & Polymorphonuclear Leukocytes | 3.4 (non-competitive) | [3] |

Table 2: Functional Activity of this compound

| Target/System | Effect | Preparation | pD2 / -log IC50 | IC50 (μM) | Reference(s) |

| Spontaneous & Histamine-induced Tone | Inhibition | Human Isolated Bronchus | ~4.5 | ||

| Ca2+ Contractile Response | Inhibition | Human Isolated Bronchus | pD'2 ~3.62 | ||

| Histamine-induced [Ca2+]i Rise | Reduction | Cultured Human Airway Smooth Muscle Cells | ~4.3 | ||

| K+-induced Tension | Relaxation | Rat Aortic Rings (endothelium-denuded) | 160 ± 16 | ||

| Noradrenaline-induced Tension | Relaxation | Rat Aortic Rings (endothelium-denuded) | 90 ± 14 |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key intracellular signaling pathways, primarily those involving cyclic adenosine monophosphate (cAMP), calcium homeostasis, and the nuclear factor-kappa B (NF-κB) pathway.

cAMP Signaling Pathway

As a PDE4 inhibitor, this compound increases intracellular levels of cAMP by preventing its degradation. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and suppression of inflammatory cell activity.

Figure 1: cAMP signaling pathway modulated by this compound.

Calcium Signaling Pathway

This compound is a calcium channel blocker, which contributes significantly to its vasorelaxant and bronchodilator effects. By inhibiting the influx of extracellular calcium through L-type calcium channels, it reduces the intracellular calcium concentration required for smooth muscle contraction.

References

The Mechanism of Action of (+)-Glaucine as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Glaucine, a natural aporphine alkaloid extracted from plants of the Glaucium genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, bronchodilatory, and antitussive effects. Central to its mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides an in-depth technical overview of the mechanism of action of this compound as a PDE4 inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While this compound is established as a selective inhibitor of PDE4, specific quantitative data on its inhibitory activity against individual PDE4 subtypes (A, B, C, and D) is not extensively available in current literature. This guide, therefore, presents the known inhibitory constants and provides a framework for the further characterization of this promising therapeutic agent.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. The PDE4 family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle and the central nervous system. By degrading cAMP, PDE4 plays a crucial role in modulating inflammatory responses, smooth muscle tone, and neuronal function.

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are encoded by different genes and exhibit distinct tissue distribution and regulatory properties. This subtype diversity offers the potential for the development of targeted therapies with improved efficacy and reduced side effects. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in a range of anti-inflammatory and physiological effects.

This compound as a PDE4 Inhibitor: Quantitative Data

This compound has been identified as a selective inhibitor of the PDE4 enzyme. The primary quantitative measure of its inhibitory potency is the inhibition constant (Ki).

| Compound | Target | Parameter | Value | Tissue/Cell Source | Reference |

| This compound | PDE4 | Ki | 3.4 µM | Human bronchial tissues and polymorphonuclear leukocytes | [1][2] |

| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |

| Roflumilast | >1 µM | 0.84 nM | >1 µM | 0.68 nM | [3] |

Further research is required to fully elucidate the subtype selectivity profile of this compound.

Signaling Pathways

The inhibition of PDE4 by this compound initiates a cascade of intracellular events driven by the accumulation of cAMP. The following diagrams illustrate the core signaling pathway and the workflow for assessing PDE4 inhibition.

Caption: Signaling pathway of PDE4 inhibition by this compound.

Caption: General experimental workflow for PDE4 inhibition assay.

Experimental Protocols

The determination of the inhibitory activity of this compound on PDE4 can be achieved through various in vitro enzyme assays. Below is a detailed methodology for a common type of PDE4 inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of this compound against PDE4.

Materials and Reagents:

-

Recombinant human PDE4 enzyme (specific subtype, e.g., PDE4B, can be used for selectivity studies)

-

This compound hydrochloride

-

Cyclic AMP (cAMP)

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and bovine serum albumin)

-

Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

-

Prepare a working solution of recombinant PDE4 enzyme in assay buffer. The concentration should be optimized to ensure a linear reaction rate.

-

Prepare a solution of cAMP in assay buffer. The concentration should be near the Michaelis constant (Km) of the enzyme for accurate Ki determination.

-

Prepare the 5'-nucleotidase and phosphate detection reagent according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the various dilutions of this compound to the test wells. For control wells, add the solvent vehicle.

-

Add the PDE4 enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cAMP solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the PDE4 reaction by adding a stopping reagent or by heat inactivation.

-

Add 5'-nucleotidase to the wells to convert the 5'-AMP product to adenosine and inorganic phosphate. Incubate as required.

-

Add the inorganic phosphate detection reagent to all wells.

-

Allow color to develop and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

If the Km of cAMP for the PDE4 enzyme is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

This compound is a selective inhibitor of PDE4, a mechanism that underlies its therapeutic potential in inflammatory and respiratory diseases. The inhibition of PDE4 leads to an increase in intracellular cAMP, triggering a signaling cascade that results in the transcriptional regulation of anti-inflammatory genes. While the overall inhibitory potency of this compound against PDE4 has been established, a significant gap remains in our understanding of its subtype selectivity.

Future research should focus on:

-

Determining the IC50/Ki values of this compound for each of the four PDE4 subtypes (A, B, C, and D). This will provide a comprehensive profile of its inhibitory activity and help predict its therapeutic efficacy and potential side effects.

-

Elucidating the precise binding mode of this compound to the active site of PDE4. Co-crystallization studies would provide valuable structural insights for the rational design of more potent and selective derivatives.

-

Conducting in vivo studies in relevant animal models of inflammatory diseases. This will be crucial to validate the therapeutic potential of this compound and to establish a clear dose-response relationship.

A thorough characterization of the interaction between this compound and PDE4 subtypes will be instrumental in advancing its development as a novel therapeutic agent for a range of inflammatory conditions.

References

An In-Depth Technical Guide on the Dopamine D1 and D2 Receptor Antagonist Activity of (+)-Glaucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine D1 and D2 receptor antagonist activity of the aporphine alkaloid, (+)-Glaucine. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a natural alkaloid found in several plant species, most notably Glaucium flavum. While traditionally investigated for its antitussive and anti-inflammatory properties, there is growing interest in its activity within the central nervous system, particularly its interaction with dopamine receptors. Structurally related to apomorphine, this compound presents a distinct pharmacological profile. This guide focuses on its antagonist activity at dopamine D1 and D2 receptors, critical targets in the treatment of various neuropsychiatric disorders.

Quantitative Data on Receptor Binding Affinity

The binding affinity of this compound for dopamine D1 and D2 receptors has been characterized through in vitro radioligand binding assays. The available data indicates that this compound has a lower affinity for these receptors compared to some other aporphine alkaloids like boldine.

Table 1: In Vitro Binding Affinity of this compound at Dopamine D1 and D2 Receptors [1]

| Receptor | Radioligand | Tissue Source | IC50 (µM) |

| Dopamine D1-like | [3H]-SCH 23390 | Rat Striatum | ~4.0 |

| Dopamine D2-like | [3H]-raclopride | Rat Striatum | ~5.0 |

Note: The IC50 values are estimated to be an order of magnitude lower than that of boldine, which has reported IC50 values of 0.4 µM for D1 and 0.5 µM for D2 receptors.[1]

Table 2: In Vivo Receptor Occupancy of this compound [1]

| Receptor | Radioligand | Animal Model | Dose (mg/kg, i.p.) | % Displacement |

| Dopamine D1-like | [3H]-SCH 23390 | Rat | 40 | ~50% |

| Dopamine D2-like | [3H]-raclopride | Rat | 40 | ~50% |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

The binding affinity of this compound for dopamine D1 and D2 receptors was determined using competitive radioligand binding assays with rat striatal membranes.

Experimental Workflow for Radioligand Binding Assay

References

Anti-inflammatory and bronchodilator effects of (+)-Glaucine

An In-depth Technical Guide on the Anti-inflammatory and Bronchodilator Effects of (+)-Glaucine

Introduction

This compound is an aporphine alkaloid naturally occurring in several plant species, most notably the yellow horned poppy (Glaucium flavum)[1]. Traditionally used for its antitussive properties, recent pharmacological research has unveiled its potential as a potent bronchodilator and anti-inflammatory agent[1][2][3]. This dual action makes this compound a compound of significant interest for the development of novel therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[4]. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental protocols related to the bronchodilator and anti-inflammatory effects of this compound.

Bronchodilator Effects of this compound

This compound exhibits significant bronchodilator properties, primarily through its action as a calcium channel blocker and a phosphodiesterase 4 (PDE4) inhibitor.

Mechanism of Action

The relaxation of airway smooth muscle is a key component of bronchodilation. This compound achieves this through two primary pathways:

-

Calcium Channel Blockade : The influx of extracellular calcium (Ca2+) into airway smooth muscle cells is a critical step in muscle contraction. This compound acts as a Ca2+ entry blocker by binding to the benzothiazepine site on L-type calcium channels, thereby inhibiting this influx. This action prevents the sustained muscle contraction that characterizes bronchoconstriction. Studies on human isolated bronchus have shown that glaucine effectively depresses contractile responses to Ca2+.

-

Phosphodiesterase 4 (PDE4) Inhibition : PDE4 is a key enzyme in airway smooth muscle cells that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation. This compound has been identified as a selective, non-competitive inhibitor of PDE4 in human bronchial tissue. However, it's noteworthy that its potency as a PDE4 inhibitor is considered relatively low.

Interestingly, while PDE4 inhibition is a clear mechanism, studies suggest that the Ca2+ channel antagonism is the primary driver of its relaxant effect in human isolated bronchus.

Quantitative Data: Bronchodilator Effects

| Parameter | Tissue/Enzyme | Value | Reference |

| pD2 | Human Isolated Bronchus (spontaneous and histamine-induced tone) | ~4.5 | |

| pD'2 | Human Isolated Bronchus (contractile responses to Ca2+) | ~3.62 | |

| -log IC50 | Cultured Human Airway Smooth Muscle Cells (histamine-induced [Ca2+]i rise) | ~4.3 | |

| Ki | PDE4 from Human Bronchus | 3.4 µM | |

| IC50 | [3H]-rolipram displacement (rat brain cortex) | ~100 µM |

Experimental Workflow: Assessing Bronchodilator Activity

Caption: Workflow for assessing bronchodilator activity in isolated human bronchus.

Signaling Pathway: Bronchodilation by this compound

Caption: Dual mechanism of this compound in promoting bronchodilation.

Anti-inflammatory Effects of this compound

This compound also demonstrates a broad range of anti-inflammatory activities, which are particularly relevant to inflammatory airway diseases. These effects are mediated by its influence on various inflammatory cells and signaling pathways.

Mechanism of Action

-

Inhibition of Inflammatory Mediator Release : this compound has been shown to inhibit the release of several pro-inflammatory mediators from human polymorphonuclear leukocytes (PMNs), including superoxide generation, elastase release, and leukotriene B4 production. This inhibition is linked to the elevation of cAMP levels resulting from PDE4 inhibition.

-

Suppression of NF-κB Activation : The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory genes. This compound has been found to suppress the activation of NF-κB. It achieves this by attenuating the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, glaucine blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of NF-κB target genes like MMP-9.

-

Effects on Eosinophils : Eosinophils are key effector cells in allergic asthma. This compound produces a concentration-related inhibition of eosinophil peroxidase (EPO) release from activated human eosinophils, a marker of granular secretion.

Quantitative Data: Anti-inflammatory Effects

| Parameter | Cell Type/Stimulus | Value | Reference |

| -log IC50 | Human Eosinophils (FMLP-induced EPO release) | 3.74 ± 0.17 | |

| -log IC50 | Human PMNs (A23187-induced superoxide release) | 5.13 ± 0.19 | |

| -log IC50 | Human PMNs (FMLP-induced superoxide release) | 4.76 ± 0.17 | |

| -log IC50 | Human PMNs (PMA-induced superoxide release) | 3.87 ± 0.04 | |

| -log IC50 | Human PMNs (SOZ-induced superoxide release) | 3.60 ± 0.07 | |

| Ki | PDE4 from Human PMNs | 3.4 µM |

Experimental Workflow: Superoxide Generation Assay

Caption: Workflow for measuring superoxide generation in human PMNs.

Signaling Pathway: Anti-inflammatory Action of this compound

Caption: Key anti-inflammatory pathways modulated by this compound.

Detailed Experimental Protocols

Preparation of Human Bronchial Rings and Organ Bath Studies

-

Tissue Source : Macroscopically normal human bronchial tissue is obtained from patients undergoing lung resection. The protocol must be approved by a local Ethics Committee.

-

Preparation : Bronchial rings with an inner diameter of 2-4 mm are prepared.

-

Apparatus : Rings are suspended in organ baths containing Krebs solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The solution is maintained at 37°C and gassed with 5% CO2 in O2 (pH 7.4).

-

Tension Recording : An initial load of 2 g is applied to the tissues. Isometric tension changes are recorded. An equilibration period of 60–90 minutes is allowed, during which the resting tone stabilizes.

-

Procedure : A stable contraction is induced using an agonist like histamine. Once the contraction is stable, cumulative concentration-response curves to this compound are generated.

Superoxide Anion Generation in Human PMNs

-

Cell Isolation : Human PMNs are isolated from peripheral blood of healthy volunteers using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Assay Principle : The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Procedure : PMNs (5x10^5 cells) are incubated in Hanks' balanced salt solution with this compound or vehicle for a specified time (e.g., 5 minutes) at 37°C. A stimulating agent (e.g., FMLP, PMA, opsonized zymosan) is then added.

-

Measurement : The change in absorbance is monitored spectrophotometrically at 550 nm.

-

Calculation : Superoxide generation is expressed as nmol of cytochrome c reduced per 5x10^5 cells, calculated using an extinction coefficient of 21.1 mM^-1 cm^-1.

Quantification of Leukotriene B4 (LTB4) Production

-

Cell Preparation : PMN suspensions (10^7 cells/mL) are prepared.

-

Incubation : Cells are incubated with this compound or its vehicle for 7 minutes. Thimerosal (20 µM) is added for 3 minutes, followed by the addition of FMLP (30 nM) for 5 minutes.

-

Reaction Termination : The reaction is stopped by placing the tubes on ice and adding three volumes of ice-cold methanol.

-

Extraction and Analysis : Cells are pelleted by centrifugation. The supernatant is used for LTB4 quantification, typically by a specific enzyme immunoassay (EIA) kit.

NF-κB Reporter Gene Assay

-

Cell Line : A suitable cell line (e.g., human breast cancer cells like MCF-7) is used.

-

Transfection : Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

-

Treatment : Cells are pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with an NF-κB activator like phorbol 12-myristate 13-acetate (PMA).

-

Measurement : After treatment, cell lysates are prepared, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer. A decrease in reporter activity indicates inhibition of NF-κB activation.

Summary and Future Directions

This compound presents a compelling profile as a dual-action therapeutic agent, simultaneously targeting bronchoconstriction and inflammation through distinct yet complementary mechanisms. Its ability to act as both a calcium channel blocker and a PDE4 inhibitor underlies its bronchodilator effects, while its inhibition of granulocyte activation and the NF-κB signaling pathway contributes to its anti-inflammatory properties.

A particularly interesting aspect for drug development is the very low PDE4/binding site ratio observed for glaucine. This suggests a potential for reduced side effects, such as emesis, which have plagued other PDE4 inhibitors.

Future research should focus on optimizing the structure of this compound to enhance its potency and selectivity, particularly for PDE4, while retaining its favorable safety profile. Further clinical investigations are warranted to fully elucidate its therapeutic potential in patients with asthma and COPD. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for such future research and development endeavors.

References

- 1. Glaucine - Foreal BioTech [forealbio.com]

- 2. Glaucine Hydrobromide | GALEN [galen-n.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antitussive Properties of (+)-Glaucine

Abstract: this compound, an aporphine alkaloid derived from the plant Glaucium flavum (yellow horned poppy), is a non-narcotic antitussive agent used in several countries for the symptomatic treatment of cough.[1][2] Unlike traditional opioid-based cough suppressants, glaucine does not depress the respiratory center, cause drug dependence, or significantly impact intestinal motility.[1][3] Its primary mechanism is believed to be a central action on the medullary cough center.[4] Additionally, it exhibits peripheral effects, including calcium channel blockade and weak phosphodiesterase 4 (PDE4) inhibition, which may contribute to its bronchodilator and anti-inflammatory properties. This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its antitussive efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound's primary antitussive effect is attributed to its direct action on the cough center in the brainstem. Studies in animal models have demonstrated that significantly smaller doses are required to suppress cough when administered directly to the brain stem (via the vertebral artery or cerebello-medullary cistern) compared to intravenous administration. The compound does not appear to affect the afferent or efferent pathways of the cough reflex arc.

Beyond its central action, glaucine displays several peripheral activities:

-

Calcium Channel Blockade: Glaucine binds to the benzothiazepine site on L-type Ca²⁺ channels in smooth muscle, such as the human bronchus, inhibiting calcium influx and preventing muscle contraction. This action contributes to its bronchodilator effects.

-

PDE4 Inhibition: It acts as a non-competitive inhibitor of PDE4 in human bronchial tissue, though its potency is considered low. This inhibition can lead to increased intracellular cyclic AMP (cAMP), promoting bronchodilation and reducing inflammation.

-

Anti-inflammatory Effects: Glaucine has been shown to exert Toll-like receptor (TLR)-mediated anti-inflammatory actions, reducing pro-inflammatory cytokines.

-

Dopamine Receptor Antagonism: It also functions as a dopamine D1 and D1-like receptor antagonist.

Quantitative Data Summary

The antitussive efficacy of this compound has been quantified in both preclinical and clinical settings. The following tables summarize the key findings.

Table 1: Summary of Clinical Trials on this compound

| Study (Year) | Design | No. of Patients | Condition | Glaucine Dose | Comparator(s) | Key Quantitative Outcomes | Citation(s) |

| Gastpar et al. (1984) | Double-blind, comparative | 90 | Acute/chronic cough from upper respiratory tract inflammation | 30 mg syrup, 3x daily for 7 days | Codeine (30 mg syrup, 3x daily) | Physician's score reduction: Glaucine (3.0 to 0.47) vs. Codeine (3.0 to 1.10). Patient VAS reduction: Glaucine (85mm to 7mm) vs. Codeine (83mm to 17mm). | |

| Rühle et al. (1984) | Single-dose, double-blind, cross-over | 24 | Chronic cough | 30 mg (single dose) | Dextromethorphan (30 mg), Placebo | Significantly reduced cough frequency compared to placebo. Dextromethorphan did not achieve statistical significance vs. placebo. | |

| Dierckx et al. (1981) | Double-blind, cross-over | 38 | Chronic cough | 30 mg (single dose) | Codeine (30 mg), Placebo | Mean 8-hr cough counts: Placebo (269.3), Glaucine (241.8), Codeine (201.9). Effects of glaucine and codeine were superimposable for the first 6 hours. | |

| Gastpar et al. (1984) | Open trial | 40 | Acute/chronic cough | 30 mg capsules, 3x daily for 28 days | N/A | Physician's score reduction from 3.0 to 0.15. Patient VAS reduction from 93mm to 1mm. |

Table 2: Summary of Preclinical (Animal) Studies on this compound

| Study (Year) | Animal Model | Cough Induction Method | Glaucine Dose & Route | Key Quantitative Outcomes | Citation(s) |

| Nosáľová et al. (1989) | Non-anesthetized cats (n=56) | Mechanical stimulation (nylon fiber) | 5.0, 7.5, 10.0 mg/kg, i.p. | Statistically significant suppression of single cough components at all doses. Antitussive effect was stronger in the presence of Staphylococcus-induced inflammation. | |

| Cortijo et al. (2000) | Ovalbumin-sensitized guinea pigs | Inhaled antigen (ovalbumin) | 10 mg/mL, inhaled (3 min) | Inhibited acute bronchoconstriction. Antigen response was 95±14 cm H₂O L⁻¹ s⁻¹ in glaucine-treated animals vs. 256±42 in controls. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for evaluating this compound's antitussive properties.

Clinical Trial Protocol: Cross-Over Study in Chronic Cough

This protocol is based on the methodology described by Rühle et al. (1984).

-

Patient Selection: Inpatients with a diagnosis of chronic cough from various etiologies (e.g., chronic bronchitis, pulmonary tuberculosis) are recruited. Patients must demonstrate a stable cough frequency.

-

Study Design: A double-blind, placebo-controlled, cross-over study is implemented. A balanced incomplete block design is often used, where each patient receives two of the three treatments (e.g., Glaucine 30 mg, Dextromethorphan 30 mg, Placebo) on consecutive nights.

-

Cough Recording: An objective method for cough evaluation is employed. A writing cough recorder or a tape recorder placed in the patient's room overnight records all cough events for an 8-hour period post-administration.

-

Data Analysis: The primary endpoint is the total number of coughs recorded during the measurement interval (e.g., 1-6 hours or 0-8 hours). Statistical analysis (e.g., ANOVA for cross-over design) is used to compare the cough counts between treatment arms.

-

Washout Period: A sufficient washout period (e.g., 24 hours) is maintained between treatment nights to prevent carry-over effects.

Preclinical Animal Protocol: Mechanically-Induced Cough in Cats

This protocol is based on the methodology described by Nosáľová et al. (1989).

-

Animal Model: Conscious, non-anesthetized adult cats of either sex are used. Animals are acclimatized to the experimental environment.

-

Cough Induction: Cough is induced by mechanical stimulation of the laryngopharyngeal and tracheobronchial regions of the airways. A nylon fiber is inserted through a tracheal cannula to touch the mucosa, provoking a cough response.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses (e.g., 5.0, 7.5, and 10.0 mg/kg). A control group receives a vehicle.

-

Pathological Model (Optional): To assess efficacy in a disease state, airway inflammation can be induced prior to the experiment, for example, through the administration of a bacterial culture (e.g., Staphylococcus) or an irritant like croton oil.

-

Measurement and Analysis: Key parameters of the cough reflex are measured, including the number of cough efforts, frequency, and intensity of cough attacks. The results from the glaucine-treated group are compared to the control group and to a positive control like codeine.

Safety and Tolerability

In clinical trials, this compound is generally well-tolerated. Unlike codeine, it does not cause constipation or nausea. Side effects are infrequent but can occur, particularly at higher doses (e.g., single 80 mg dose). Reported adverse effects include dizziness, weakness, sedation, fatigue, and a potential decrease in blood pressure. At high doses or in cases of recreational use, hallucinogenic effects characterized by colorful visual imagery have been reported, which may be linked to its activity at 5-HT2A receptors.

Conclusion

This compound is an effective, centrally acting, non-narcotic antitussive agent with a favorable safety profile compared to opioid-based medications. Its multifaceted mechanism of action, combining central cough suppression with peripheral bronchodilator and anti-inflammatory effects, makes it a valuable therapeutic option. The quantitative data from both clinical and preclinical studies consistently demonstrate its efficacy in reducing cough frequency and severity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of glaucine and other novel antitussive compounds.

References

The Neuroleptic Potential of (+)-Glaucine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Glaucine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest for its potential neuroleptic properties. This document provides a comprehensive technical overview of the pharmacological profile of this compound, with a specific focus on its interactions with key neurotransmitter systems implicated in psychosis. This whitepaper synthesizes in vitro and in vivo data to elucidate its mechanism of action, presenting quantitative binding affinities, detailed experimental methodologies, and visual representations of its effects on critical signaling pathways. The information contained herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antipsychotic agents.

Introduction

This compound is an alkaloid constituent of several plant species, including Glaucium flavum. Traditionally utilized for its antitussive and bronchodilator effects, recent pharmacological investigations have revealed its broader central nervous system activity. Notably, this compound exhibits a pharmacological profile suggestive of atypical neuroleptic action, primarily attributed to its influence on dopaminergic and serotonergic pathways. This paper will delve into the core molecular and behavioral pharmacology of this compound.

Pharmacological Profile: Quantitative Analysis

The neuroleptic potential of this compound is underpinned by its interactions with multiple receptor systems. The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of its binding affinities and functional potencies.